Compound Description: SSR240612 is a non-peptide antagonist of the bradykinin (BK) B1 receptor. It exhibits high selectivity for the B1 receptor over the B2 receptor (500-1000 fold). Studies have shown that SSR240612 effectively inhibits BK-induced paw edema, capsaicin-induced ear edema, and thermal hyperalgesia in animal models. []
Relevance: While structurally different from the target compound, SSR240612 shares the key 1,3-benzodioxole moiety. This structural similarity suggests potential interest in exploring both compounds' activity profiles and pharmacological properties. The presence of the 1,3-benzodioxole group in both SSR240612 and the target compound highlights the importance of this structural feature in medicinal chemistry. []
Compound Description: 1-BCP acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor. Research has shown that 1-BCP can enhance endurance capacity and facilitate recovery from fatigue in mice, potentially by increasing liver and muscle glycogen content, decreasing lactic acid and blood urea nitrogen levels, and improving endogenous cellular antioxidant enzyme activity. []
Relevance: Similar to SSR240612, 1-BCP shares the 1,3-benzodioxole moiety with the target compound. This structural similarity, despite differences in other parts of the molecules, suggests a potential for shared biological activities or pharmacological targets, making 1-BCP relevant for comparison with 4-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine. []
Compound Description: (+)-MBDB hydrochloride is the alpha-ethyl homolog of 3,4-methylenedioxymethamphetamine (MDMA). It serves as a discriminative stimulus in studies investigating the behavioral activity of MDMA-like compounds, also known as entactogens. Research has shown that (+)-MBDB's behavioral effects are distinct from those of hallucinogens and stimulants. []
Relevance: (+)-MBDB shares the 1,3-benzodioxol-5-yl structural element with the target compound. This shared motif suggests a possible connection in their pharmacological profiles, despite differences in their overall structures. Investigating how modifications to this core structure influence activity and selectivity could be valuable in understanding the structure-activity relationship of both compounds. []
Compound Description: 14C-KY-109 is a radiolabeled compound synthesized from D-(-)-mandelic-β-14C acid. It serves as a prodrug for 14C-KY-087, its active form. Both compounds are relevant in pharmacological studies and drug metabolism research due to their radiolabeling. []
Relevance: 14C-KY-109 contains a 1,3-dioxolane ring system, which while structurally similar to the 1,3-benzodioxole moiety in the target compound, differs in the absence of the benzene ring. This comparison allows for insights into the influence of the fused benzene ring on biological activity and physicochemical properties. Understanding such subtle differences can be crucial in drug design and development. []
Compound Description: (S)-2-methoxy-3-{4-[2-(5-methyl-2-phenyl-oxazol-4-yl)-ethoxy]-benzo[b]thiophen-7-yl}-propionic acid is the subject of research focusing on its solid forms, including different polymorphs and salts. Characterizing these solid forms is crucial for drug development, as it directly impacts factors like solubility, stability, and bioavailability. [, ]
Relevance: This compound contains a 5-methyl-2-phenyl-oxazole-4-yl moiety, which shares a similar structure to the 5-methyl-1,3-oxazol-4-yl component in the target compound. Despite differences in the substituents and the presence of a 1,3-benzodioxole group in the target compound, exploring their respective activities could provide valuable insights into the structure-activity relationships within this class of compounds. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.